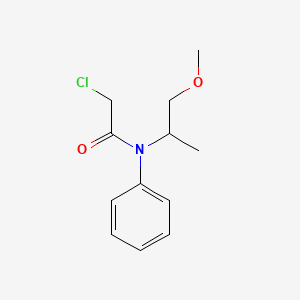
3,3-Diethyl-1-((3,4-dihydroxybenzylidene)amino)-5-methyl-2,4-piperidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Diethyl-1-((3,4-dihydroxybenzylidene)amino)-5-methyl-2,4-piperidinedione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a piperidinedione core, which is a six-membered ring containing two ketone groups, and a benzylideneamino group, which is a benzene ring attached to an imine group. The presence of diethyl and methyl groups further enhances its chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-1-((3,4-dihydroxybenzylidene)amino)-5-methyl-2,4-piperidinedione typically involves a multi-step process. One common method includes the condensation of 3,4-dihydroxybenzaldehyde with 3,3-diethyl-5-methyl-2,4-piperidinedione under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3,3-Diethyl-1-((3,4-dihydroxybenzylidene)amino)-5-methyl-2,4-piperidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Substitution: The hydroxyl groups on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated derivatives.
科学的研究の応用
3,3-Diethyl-1-((3,4-dihydroxybenzylidene)amino)-5-methyl-2,4-piperidinedione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and enzyme inhibitory properties.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3,3-Diethyl-1-((3,4-dihydroxybenzylidene)amino)-5-methyl-2,4-piperidinedione involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its antioxidant properties are attributed to the presence of hydroxyl groups, which can scavenge free radicals and reduce oxidative stress.
類似化合物との比較
Similar Compounds
3,3-Diethyl-1-((3,4-dimethoxybenzylidene)amino)-5-methyl-2,4-piperidinedione: Similar structure but with methoxy groups instead of hydroxyl groups.
3,3-Diethyl-1-((3,4-dihydroxyphenyl)amino)-5-methyl-2,4-piperidinedione: Similar structure but with an amino group instead of an imine group.
Uniqueness
The presence of both diethyl and methyl groups, along with the benzylideneamino moiety, makes 3,3-Diethyl-1-((3,4-dihydroxybenzylidene)amino)-5-methyl-2,4-piperidinedione unique. These structural features contribute to its distinct chemical reactivity and potential biological activities.
特性
CAS番号 |
39844-59-2 |
|---|---|
分子式 |
C17H22N2O4 |
分子量 |
318.4 g/mol |
IUPAC名 |
1-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-3,3-diethyl-5-methylpiperidine-2,4-dione |
InChI |
InChI=1S/C17H22N2O4/c1-4-17(5-2)15(22)11(3)10-19(16(17)23)18-9-12-6-7-13(20)14(21)8-12/h6-9,11,20-21H,4-5,10H2,1-3H3/b18-9+ |
InChIキー |
ZOWLGODKDPZGHV-GIJQJNRQSA-N |
異性体SMILES |
CCC1(C(=O)C(CN(C1=O)/N=C/C2=CC(=C(C=C2)O)O)C)CC |
正規SMILES |
CCC1(C(=O)C(CN(C1=O)N=CC2=CC(=C(C=C2)O)O)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


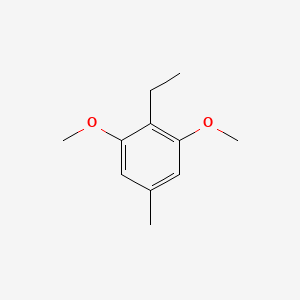
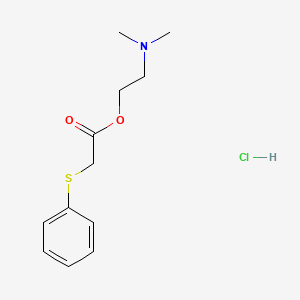

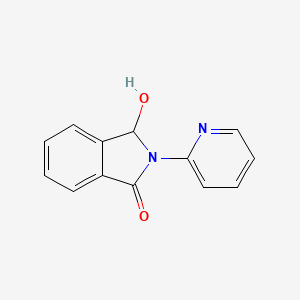

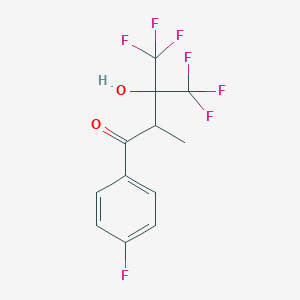
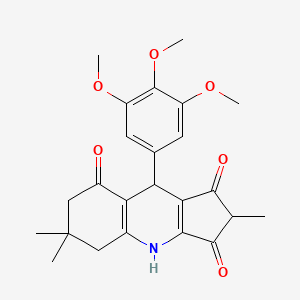
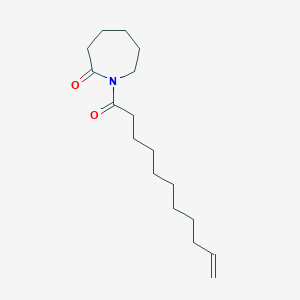
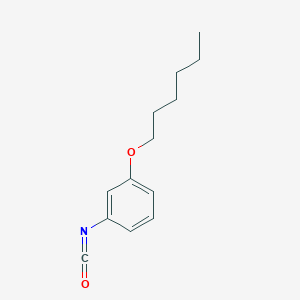
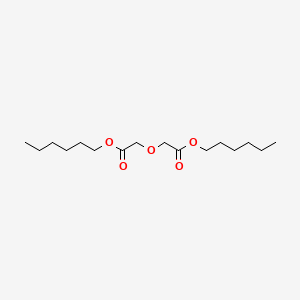
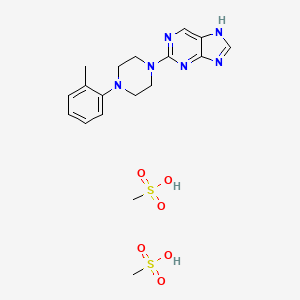
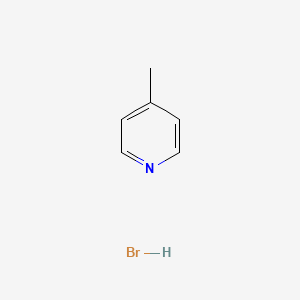
![3-(Ethyl{4-[(E)-phenyldiazenyl]phenyl}amino)propanenitrile](/img/structure/B14677289.png)
